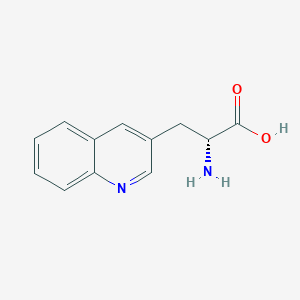
(R)-2-Amino-3-(quinolin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2-Amino-3-(quinolin-3-yl)propanoic acid, also known as R-Quinpirole, is a chemical compound that belongs to the family of dopamine agonists. It is widely used in scientific research to study the effects of dopamine on the brain and its related disorders.
作用机制
(R)-2-Amino-3-(quinolin-3-yl)propanoic acid is a selective agonist of dopamine D2 and D3 receptors. It binds to these receptors and activates them, leading to an increase in dopamine signaling. This increase in dopamine signaling has been shown to affect behavior, cognition, and physiology.
生化和生理效应
(R)-2-Amino-3-(quinolin-3-yl)propanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase locomotor activity, induce stereotypic behaviors, and alter reward processing. (R)-2-Amino-3-(quinolin-3-yl)propanoic acid has also been shown to affect cognitive processes such as working memory and attention. In addition, (R)-2-Amino-3-(quinolin-3-yl)propanoic acid has been shown to affect physiological processes such as blood pressure, heart rate, and body temperature.
实验室实验的优点和局限性
(R)-2-Amino-3-(quinolin-3-yl)propanoic acid has several advantages for lab experiments. It is a highly selective agonist of dopamine D2 and D3 receptors, which allows for precise activation of these receptors. (R)-2-Amino-3-(quinolin-3-yl)propanoic acid is also relatively stable and easy to handle, making it a convenient tool for research. However, (R)-2-Amino-3-(quinolin-3-yl)propanoic acid has some limitations. It has a short half-life, which means that its effects are relatively short-lived. In addition, (R)-2-Amino-3-(quinolin-3-yl)propanoic acid can be toxic at high doses, which limits its use in some experiments.
未来方向
There are several future directions for research involving (R)-2-Amino-3-(quinolin-3-yl)propanoic acid. One area of research is the role of dopamine in addiction. (R)-2-Amino-3-(quinolin-3-yl)propanoic acid can be used to study the effects of dopamine on reward processing and the development of addiction. Another area of research is the role of dopamine in Parkinson's disease. (R)-2-Amino-3-(quinolin-3-yl)propanoic acid can be used to study the effects of dopamine agonists on motor symptoms and cognitive impairment in Parkinson's disease. Finally, (R)-2-Amino-3-(quinolin-3-yl)propanoic acid can be used to study the role of dopamine in schizophrenia. (R)-2-Amino-3-(quinolin-3-yl)propanoic acid can be used to study the effects of dopamine agonists on cognitive impairment and positive symptoms in schizophrenia.
Conclusion:
In conclusion, (R)-2-Amino-3-(quinolin-3-yl)propanoic acid is a chemical compound that is widely used in scientific research to study the effects of dopamine on the brain and its related disorders. It is a selective agonist of dopamine D2 and D3 receptors and has a wide range of biochemical and physiological effects. (R)-2-Amino-3-(quinolin-3-yl)propanoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for research involving (R)-2-Amino-3-(quinolin-3-yl)propanoic acid, including the role of dopamine in addiction, Parkinson's disease, and schizophrenia.
合成方法
(R)-2-Amino-3-(quinolin-3-yl)propanoic acid can be synthesized through a multi-step process starting from quinoline. The first step involves the reaction of quinoline with ethyl bromoacetate to form ethyl 2-quinolylacetate. This intermediate is then converted to (R)-2-Amino-3-(quinolin-3-yl)propanoic acid through a series of reactions involving reduction, hydrolysis, and decarboxylation.
科学研究应用
(R)-2-Amino-3-(quinolin-3-yl)propanoic acid is widely used in scientific research to study the effects of dopamine on the brain and its related disorders. It is used as a tool to activate dopamine receptors and study their effects on behavior, cognition, and physiology. (R)-2-Amino-3-(quinolin-3-yl)propanoic acid is also used to study the role of dopamine in addiction, Parkinson's disease, and schizophrenia.
属性
CAS 编号 |
135213-89-7 |
|---|---|
产品名称 |
(R)-2-Amino-3-(quinolin-3-yl)propanoic acid |
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-quinolin-3-ylpropanoic acid |
InChI |
InChI=1S/C12H12N2O2/c13-10(12(15)16)6-8-5-9-3-1-2-4-11(9)14-7-8/h1-5,7,10H,6,13H2,(H,15,16)/t10-/m1/s1 |
InChI 键 |
KWWSORXERGAEGJ-SNVBAGLBSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C[C@H](C(=O)O)N |
SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)N |
同义词 |
3-Quinolinepropanoicacid,-alpha--amino-,(-alpha-R)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




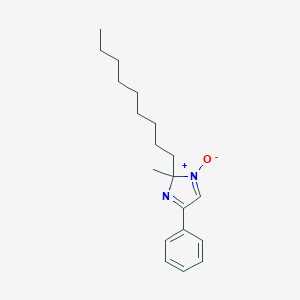


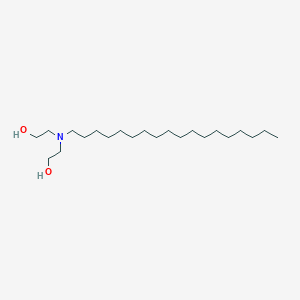


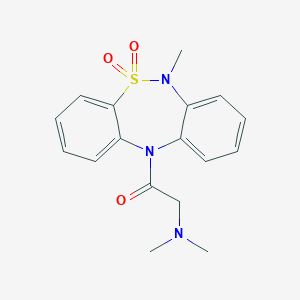

![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)
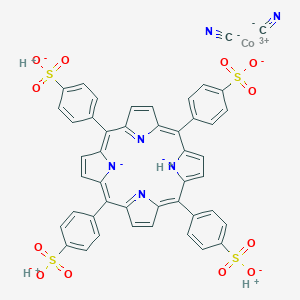


![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)